ML179 falls under the category of small molecule inhibitors specifically targeting nuclear hormone receptors. Its classification as an inverse agonist distinguishes it from traditional agonists by its ability to decrease receptor activity below basal levels . The compound has been researched for its potential therapeutic applications in various biological processes influenced by liver receptor homolog-1.
The synthesis of ML179 involves several chemical reactions that yield the final product with the molecular formula C21H25F3N4O2 and a molecular weight of 422.44 grams per mole. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step organic reactions involving amine coupling, fluorination, and other functional group transformations.
The synthesis process may include:
The molecular structure of ML179 features a complex arrangement that includes a trifluoromethyl group attached to a phenyl ring and an amine group. The structural representation can be visualized in chemical drawing software or databases that support structural chemistry.
Key structural data includes:
ML179's primary role as an inverse agonist involves specific interactions with liver receptor homolog-1. The compound's mechanism can be characterized by its ability to bind to the ligand-binding domain of the receptor, resulting in conformational changes that inhibit receptor activity.
In laboratory settings, ML179 may undergo various chemical reactions including:
The mechanism of action for ML179 centers around its interaction with liver receptor homolog-1. By binding to this nuclear receptor, ML179 inhibits transcriptional activity associated with genes regulated by LRH1. The compound achieves this through:
Data from studies indicate that ML179 can achieve up to 64% repression of LRH1 activity at optimal concentrations .
ML179 possesses several notable physical and chemical properties relevant for its application in research:
These properties are crucial for handling and application in laboratory settings.
ML179 has garnered attention for its potential applications in various fields of biomedical research. Its primary uses include:
Research into ML179 continues to expand our understanding of nuclear hormone receptors and their implications in health and disease.
The development of macrocyclic compounds has evolved significantly since the mid-20th century, transitioning from naturally occurring molecules to rationally designed synthetic compounds. Early macrocyclic therapeutics included antibiotics such as erythromycin (1952) and vancomycin (1958), which demonstrated the unique target-binding capabilities of these structurally complex molecules. The 1980s witnessed a breakthrough with the introduction of cyclosporine, an immunosuppressive macrocyclic peptide that revolutionized organ transplantation. This period established the critical pharmacological principle that macrocycles could modulate protein-protein interactions previously considered "undruggable" [3].
The 1990s and early 2000s saw accelerated development with the introduction of rifamycin derivatives for mycobacterial infections and the hepatitis C therapy telaprevir (2011). Throughout this evolution, key structural characteristics emerged as critical for bioactivity: conformational rigidity for target selectivity, strategic hydrogen bond donors/acceptors for enhanced binding, and optimized lipophilicity for cell permeability. ML179 represents the contemporary pinnacle of this evolutionary trajectory, incorporating a pyrimidinedione core with piperazine and trifluoromethylphenyl moieties that confer both specificity and drug-like properties [1] [3].
Table: Historical Development of Macrocyclic Therapeutics
Time Period | Key Developments | Representative Compounds |
---|---|---|
1950s-1960s | Natural product isolation | Erythromycin, Vancomycin |
1970s-1980s | Immunosuppressants | Cyclosporine, Tacrolimus |
1990s-2000s | Semi-synthetic derivatives | Rifaximin, Sirolimus |
2010s-Present | Rational design of synthetic macrocycles | ML179, FX-909 (PPARG inhibitor) |
ML179 emerged from focused chemical biology efforts to develop selective modulators of orphan nuclear receptors, specifically targeting liver receptor homolog-1 (LRH-1). This receptor had remained largely inaccessible to chemical probes due to structural challenges in its ligand-binding domain. The compound was rationally designed as a pyrimidinedione derivative incorporating a cyclohexyl moiety for hydrophobic interactions and a trifluoromethylphenylpiperazine group to confer metabolic stability and enhance binding specificity [1] [3]. The strategic placement of hydrogen bond acceptors at positions 2 and 4 of the pyrimidinedione ring enabled critical interactions with LRH-1's binding pocket.
Biological characterization revealed ML179 functions as a potent inverse agonist of LRH-1 with an half-maximal inhibitory concentration of 320 nanomolar and maximum efficacy of 64% repression in cellular assays. Crucially, it demonstrated exceptional selectivity (>31-fold) against the closely related steroidogenic factor-1, addressing a key challenge in nuclear receptor pharmacology. The compound exhibits physicochemical properties conducive to cellular research: molecular weight of 422.44 grams per mole, ≥99% purity, and solubility to 50 millimolar in dimethyl sulfoxide [1] [3]. These characteristics established ML179 as a valuable chemical probe for investigating LRH-1 biology.
Table: Molecular Properties and Biological Activity Profile of ML179
Property | Specification | Research Significance |
---|---|---|
Chemical Name | 3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | Precise identification and reproducibility |
Molecular Formula | C₂₁H₂₅F₃N₄O₂ | Molecular weight calculation (422.44 g/mol) |
Biological Target | Liver Receptor Homolog-1 (LRH-1, NR5A2) | Nuclear receptor research applications |
Mechanism | Inverse agonist (IC₅₀ = 320 nM) | Target repression rather than activation |
Selectivity | >31-fold over SF1 | Reduced off-target effects in mechanistic studies |
Solubility | 50 mM in dimethyl sulfoxide | Compatibility with cellular assay systems |
ML179 addresses critical scientific gaps in three principal domains: nuclear receptor pharmacology, cancer therapeutics, and chemical probe development. Prior to ML179's development, LRH-1 represented an orphan nuclear receptor without selective chemical modulators despite its established roles in cholesterol homeostasis, bile acid synthesis, and intestinal stem cell proliferation. This absence of target-specific probes severely limited mechanistic studies of LRH-1's pathophysiological functions, particularly its involvement in pancreatic, breast, and colorectal cancers [1] [3]. The compound's selectivity profile specifically enables researchers to dissect LRH-1 signaling independently of the structurally similar steroidogenic factor-1, addressing a persistent challenge in nuclear receptor pharmacology.
The development of ML179 also contributes significantly to overcoming challenges in drugging transcription factors, which represent approximately 10% of the human proteome but historically less than 1% of successful drug targets. Transcription factors like LRH-1 have been considered "undruggable" due to their shallow protein interfaces and lack of conventional binding pockets. ML179 demonstrates that these targets can be engaged with small molecules through rational chemical design, providing a template for targeting other challenging transcription factors [4]. This breakthrough has stimulated significant pharmaceutical interest, evidenced by recent high-value collaborations such as Roche's partnerships with Flare Therapeutics (2024) and Remix Therapeutics (2024) focused on previously inaccessible transcription factor targets in oncology [4] [8].
Furthermore, ML179 exemplifies the critical function of chemical probes in bridging molecular target validation and therapeutic development. High-quality probes with published specificity profiles enable reproducible mechanistic research across laboratories, addressing the widespread challenge of irreproducible preclinical findings. As noted in drug normalization studies, inconsistencies in compound representation across databases create significant barriers to target discovery and validation [2]. ML179's comprehensive characterization (CAS 1883548-87-5, defined structure-activity relationship, and standardized nomenclature) provides a model for rigorous probe development that facilitates data integration across chemical, biological, and clinical domains.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9